Product packaging for Irehine(Cat. No.:CAS No. 2309-39-9)

Irehine

Cat. No.: B1209455
CAS No.: 2309-39-9
M. Wt: 345.6 g/mol
InChI Key: UJGXCOFZMJCRLN-VBFLNORGSA-N
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry focuses on the isolation, identification, and study of chemical compounds produced by living organisms. These compounds, often referred to as secondary metabolites, are not essential for the organism's primary metabolic processes but frequently play roles in defense, communication, or adaptation wou.eduyoutube.comfrontiersin.org. The study of natural products has historically been a cornerstone of organic chemistry and continues to be a vital source for the discovery of new bioactive molecules wou.edufrontiersin.org.

Irehine is a natural product that has been isolated from plant sources. Specifically, it has been identified in the leaves of Buxus sempervirens (boxwood) and Saba senegalensis mdpi.comresearchgate.netnih.govuel.ac.uk. The genus Iresine, which includes species like Iresine herbstii (bloodleaf), is also known to contain various phytochemicals, including alkaloids rjptonline.orgnih.govresearchgate.net. While the name "this compound" might suggest a connection to the Iresine genus, research indicates its presence in Buxus and Saba species. The isolation of this compound from these diverse plant sources highlights its occurrence within the realm of natural products chemistry.

Significance as a Steroidal Alkaloid Scaffold in Chemical Biology

Steroidal alkaloids are a unique class of natural products that feature a steroid backbone integrated with one or more nitrogen atoms, often within heterocyclic rings researchgate.net. This structural combination imparts properties characteristic of both steroids and alkaloids, contributing to a wide range of biological activities researchgate.net. The steroidal scaffold itself is a fundamental structure in biology, serving as the basis for hormones, vitamins, and other crucial molecules.

The significance of this compound as a steroidal alkaloid scaffold lies in its potential to exhibit biological activities mediated by its steroid-like structure and the presence of the alkaloid moiety. Steroidal alkaloids are known to interact with various biological targets and have been investigated for diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties researchgate.netnih.gov. The steroidal alkaloid scaffold provides a rigid, three-dimensional framework that can be decorated with different functional groups, leading to a diversity of related compounds with potentially varied biological profiles nih.gov. Studying compounds like this compound helps researchers understand the structure-activity relationships within this class and can inform the design of new molecules with desired biological activities.

Overview of the Current Academic Research Landscape Pertaining to this compound

Current academic research on this compound is primarily focused on its isolation, structural characterization, and investigation of its biological properties. Research has confirmed the presence of this compound in certain plant species through techniques like LC/MS analysis mdpi.com. Studies have also explored the potential biological activities of extracts containing this compound and other compounds. For instance, extracts from Iresine herbstii, a plant genus sometimes associated with the name "this compound" though this compound itself is reported in Buxus and Saba, have shown antioxidant, antibacterial, and antiviral effects in academic studies rjptonline.orgnih.gov.

While specific detailed research findings solely on the biological activities of isolated this compound are less extensively reported in the provided search results compared to studies on plant extracts, its identification as a steroidal alkaloid in plants known for medicinal uses suggests ongoing interest in its potential bioactivity nih.govuel.ac.uk. Research into steroidal alkaloids more broadly is active, with studies investigating their biosynthesis and potential as lead structures for drug discovery nih.govmdpi.comnih.gov. The academic landscape for this compound involves its place within broader studies of plant secondary metabolites and the ongoing exploration of steroidal alkaloids for their chemical and biological significance. The use of advanced analytical techniques is crucial in identifying and studying such compounds within complex natural matrices frontiersin.org.

Data on the occurrence and identification of this compound in academic research:

Plant SourceCompound IdentifiedAnalytical MethodReference
Buxus sempervirensThis compoundLC/MS mdpi.comresearchgate.net
Saba senegalensisThis compoundNot specified nih.gov
Buxus speciesThis compoundNot specified figshare.com
Buxus speciesThis compoundNot specified uel.ac.uk

Research findings related to biological activities of extracts from plants where this compound or related compounds are found:

Plant SourceActivity InvestigatedKey FindingsReference
Iresine herbstiiAntioxidantExtracts showed free radical scavenging activity. uel.ac.ukrjptonline.org
Iresine herbstiiAntibacterialExtracts demonstrated efficacy against certain bacteria. uel.ac.ukrjptonline.orgnih.gov
Iresine herbstiiAntiviralExtracts exhibited antiviral effects against Newcastle disease virus in ovo. rjptonline.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO B1209455 Irehine CAS No. 2309-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2309-39-9

Molecular Formula

C23H39NO

Molecular Weight

345.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1

InChI Key

UJGXCOFZMJCRLN-VBFLNORGSA-N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C

Origin of Product

United States

Origin and Isolation Methodologies of Irehine

Ethnobotanical Context and Source Organisms

Irehine has been identified in plant species traditionally used in various medicinal practices. Its presence in these plants provides an ethnobotanical context for scientific investigations into their chemical constituents.

Studies on plants belonging to the Buxus genus have revealed the presence of this compound. Buxus sempervirens, commonly known as the common box or boxwood, is a notable source. This evergreen plant is native to Europe, Western Asia, and North Africa and has a history of use in traditional medicine for various ailments nieuwkoop-europe.comnih.gov. Phytochemical investigations of Buxus species have led to the isolation of numerous alkaloids, including this compound hec.gov.pkmdpi.com. These alkaloids are often derivatives of 9β, 19-cyclo-4,4,14α-trimethyl-5α-pregnane or (9(10→19))abeo-4,4,14α-trimethyl-5α-pregnane skeletons hec.gov.pkmdpi.com. This compound has been isolated from Buxus sempervirens leaves nih.govmdpi.com. Another species, Buxus hyrcana, endemic to the Caspian Hyrcanian Forest, has also been reported to contain this compound researchgate.net.

Research has indicated variability in alkaloid content within Buxus sempervirens based on factors such as variety, harvesting time, and plant organ nih.gov. For instance, this compound was detected in both arborescens and suffruticosa varieties of B. sempervirens, with a study suggesting its presence was higher in the leaves compared to twigs nih.gov. The month of harvest can also influence the concentration of this compound and other alkaloids nih.gov.

This compound has also been documented as one of the steroidal alkaloids isolated from the stem of Saba senegalensis researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Saba senegalensis is a fruit-producing plant of the Apocynaceae family, native to the Sahel region of sub-Saharan Africa wikipedia.org. This plant is known by various local names and has a wide range of traditional uses in West African countries, including applications in traditional medicine researchgate.netnih.govresearchgate.netnih.govfrontiersin.org. While S. senegalensis is recognized for containing various phytochemicals like alkaloids, flavonoids, and tannins, studies specifically focusing on the isolation and characterization of compounds from its stem have identified this compound as a constituent researchgate.netnih.govnih.gov.

Methodologies for Extraction and Purification of this compound

The isolation of this compound from plant matrices typically involves a sequence of extraction and purification steps designed to isolate the target compound from complex mixtures of plant metabolites.

Extraction is the initial step in separating this compound from the plant material. This process involves using solvents to dissolve the desired compounds from the plant matrix. While the specific "advanced" techniques applied to this compound extraction are not extensively detailed in the provided search results, general principles of solvent extraction for natural products apply. Traditional solvent extraction methods are commonly used, often involving organic solvents or mixtures. For instance, dichloromethane (B109758) has been used to extract alkaloids from Buxus sempervirens leaves mdpi.commdpi.com. The choice of solvent is critical and depends on the polarity of this compound and other compounds being targeted. Factors such as solvent type, temperature, time, and solvent-to-sample ratio can influence extraction efficiency researchgate.netmdpi.com. Advanced techniques in natural product extraction can include methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which aim to improve efficiency and reduce extraction time and solvent consumption compared to conventional methods researchgate.netmdpi.com. However, the direct application of these specific "advanced" techniques for this compound extraction is not explicitly detailed in the provided context.

Following extraction, purification is necessary to obtain this compound in a relatively pure form. Chromatographic techniques are widely employed for this purpose due to their ability to separate compounds based on their differential interactions with a stationary and a mobile phase. Preparative chromatography is used when the goal is to isolate larger quantities of purified compounds. Studies on the isolation of alkaloids from Buxus species, including this compound, have utilized various chromatographic methods. Column chromatography (CC) is a common technique, often employing stationary phases like silica (B1680970) gel researchgate.net. High-performance liquid chromatography (HPLC), including preparative HPLC (prep-HPLC), is another powerful tool for achieving higher resolution separation and purification mdpi.comresearchgate.net. Countercurrent chromatography (CCC) or High-Speed Countercurrent Chromatography (HSCCC) are also recognized as effective separation technologies for natural products mdpi.commdpi.com. The specific stationary and mobile phases used in these chromatographic methods are selected based on the chemical properties of this compound and the other components in the extract. The process often involves multiple chromatographic steps with different systems to achieve sufficient purity.

Research findings illustrate the application of these strategies. For example, the isolation of alkaloids from Buxus sempervirens has involved various separation methods such as CPC (Centrifugal Partition Chromatography), prep-HPLC, and CC, resulting in the isolation of numerous compounds, including this compound mdpi.com.

Table 1: Source Organisms and Plant Parts from which this compound has been Isolated

Source OrganismFamilyPlant Part(s)References
Buxus sempervirensBuxaceaeLeaves nih.govmdpi.com
Buxus hyrcanaBuxaceaeNot specified researchgate.net
Saba senegalensisApocynaceaeStem researchgate.netresearchgate.netnih.govnih.gov
Funtumia elasticaApocynaceaeLeaves researchgate.netcabidigitallibrary.orgtandfonline.com

Table 2: Examples of Chromatographic Techniques Used in the Isolation of Alkaloids (including this compound from Buxus species)

Structural Elucidation Methodologies

Spectroscopic Approaches for Comprehensive Structure Determination

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.

1D NMR Spectroscopy :

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon-13 NMR) : This method provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, revealing the number of different carbon environments. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, alkenyl, aromatic, carbonyl).

2D NMR Spectroscopy : These techniques provide correlations between different nuclei, allowing for the assembly of the molecular structure.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically protons on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms. columbia.edusdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. columbia.edusdsu.edulibretexts.org

A hypothetical ¹H and ¹³C NMR data table for a compound like Irehine would be structured as follows to facilitate structural assignment.

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations
1
2
3
...

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This information is critical in the initial stages of structure elucidation.

For a given compound, the HRMS data would be presented as:

IonCalculated m/zFound m/zFormula
[M+H]⁺
[M+Na]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. wikipedia.orgmdpi.com Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at characteristic frequencies, and absorbing infrared radiation at these frequencies produces a unique spectrum. wikipedia.orgnih.govlibretexts.org

A table of characteristic IR absorptions would include:

Wavenumber (cm⁻¹)Functional Group
3200-3600O-H stretch
2850-3000C-H stretch (sp³)
1650-1750C=O stretch
......

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems. mrclab.com The wavelength of maximum absorption (λmax) can indicate the extent of conjugation.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized light. wikipedia.org For chiral compounds, CD spectroscopy can provide information about the absolute configuration and conformation of the molecule in solution.

X-ray Crystallography for Absolute Configuration and Conformation (if available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision. wikipedia.org When a suitable crystal is obtained, X-ray crystallography provides an unambiguous structural assignment. nih.gov

Synthetic Chemistry of Irehine and Its Analogues

Total Synthesis Approaches to the Irehine Core Structure

Total synthesis involves the construction of the target molecule from simple, commercially available starting materials through a series of chemical reactions. For complex molecules like this compound, this requires careful planning and the development of efficient synthetic methodologies.

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a crucial step in planning a total synthesis. It involves working backward from the target molecule, disconnecting bonds in a logical manner to arrive at simpler precursor molecules. This process identifies key disconnections and potential synthetic intermediates. For the this compound core structure, a retrosynthetic analysis would consider the steroidal skeleton and the placement of the functional groups and chiral centers. Key disconnections might involve breaking carbon-carbon bonds in the ring system or cleaving bonds adjacent to functional groups like the hydroxyl or amino moieties. The goal is to identify readily available starting materials and known reactions that can be used in the forward synthesis.

Development of Key Synthetic Methodologies and Transformations

The total synthesis of complex steroids like this compound often necessitates the development of novel synthetic methodologies and transformations. This can include strategies for forming the polycyclic ring system with the correct size and stereochemistry, introducing functional groups at specific positions, and efficiently assembling fragments of the molecule. Reactions such as cycloadditions, organometallic couplings, and selective functional group interconversions are often employed. The efficiency and yield of each step are critical for a successful total synthesis.

Stereoselective Synthesis of Chiral Centers

This compound possesses multiple chiral centers within its steroidal structure, and controlling the stereochemistry at these centers is paramount for synthesizing the natural product accurately. Stereoselective synthesis involves reactions that favor the formation of one stereoisomer over others. This can be achieved through various strategies, including the use of chiral catalysts or reagents, asymmetric induction from existing chiral centers in the molecule, or the use of stereoselective reactions like asymmetric hydrogenation or asymmetric aldol (B89426) reactions. The development of highly stereoselective transformations is essential to construct the complex three-dimensional structure of this compound.

Semi-Synthetic Modifications from Isolated Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials and performing chemical transformations to obtain the desired product. This approach can be advantageous when the natural precursor is more readily available or has a significant portion of the target molecule's structural complexity already present. This compound has been isolated from natural sources, making semi-synthetic approaches a viable route to obtain it or its derivatives. This could involve chemical modifications of isolated this compound or other related steroidal alkaloids to introduce or alter functional groups, change oxidation states, or modify the side chain. Semi-synthesis can offer a more efficient and cost-effective route compared to total synthesis, especially for producing analogues for biological screening.

Design and Synthesis of this compound Analogues for Structure-Activity Exploration

The synthesis of this compound analogues is crucial for understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR). By systematically modifying specific parts of the this compound molecule, researchers can probe the impact of these changes on its biological properties. This information is invaluable for identifying key structural features responsible for activity and for designing compounds with improved potency, selectivity, or pharmacokinetic properties.

Rational Design Principles for Targeted Derivatization

Rational design principles guide the synthesis of analogues based on existing knowledge of the compound's structure and its interaction with biological targets. This can involve:

Modifications of the steroidal core: Altering the oxidation state, introducing or removing double bonds, or adding substituents to the ring system.

Variations in the amino group: Changing the degree of alkylation, replacing the dimethylamino group with other amine functionalities, or introducing different substituents on the nitrogen atom.

Modifications at the hydroxyl group: Esterification, etherification, or oxidation of the hydroxyl group.

Skeletal modifications: Introducing or expanding rings, or rearranging the existing steroid skeleton.

These design principles are often informed by preliminary SAR data, computational modeling, and knowledge of the biological target (if known). The synthesized analogues are then evaluated in biological assays to determine the effect of the structural modifications on their activity.

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry and library synthesis represent powerful strategies in synthetic chemistry aimed at rapidly generating large collections of structurally related compounds, known as libraries. This approach is particularly valuable in drug discovery and the exploration of chemical space around natural products like this compound, allowing for the systematic investigation of structure-activity relationships (SAR). The core principle involves performing multiple chemical reactions simultaneously or sequentially in a parallel or split-pool fashion, varying the starting materials or reagents to produce a diverse array of final products. scienceinfo.comimperial.ac.uk

These methodologies enable the efficient synthesis of numerous analogues by employing standardized reaction protocols on different building blocks. Techniques such as solid-phase synthesis are frequently utilized, where a starting material is anchored to an insoluble support, allowing for facile purification by simple filtration at each step. scienceinfo.comimperial.ac.uk Parallel synthesis, a common form of library synthesis, involves conducting the same reaction on multiple substrates or with different reagents simultaneously in separate reaction vessels. syrris.jpbioduro.cominterchim.com High-throughput synthesis systems, often automated, further accelerate this process, allowing for the generation and analysis of thousands of compounds rapidly. nih.govkit.educhemrxiv.orgucla.edursc.org

In the context of natural products and their derivatives, combinatorial chemistry is applied to create libraries based on the natural scaffold or key structural motifs. routledge.comnih.govtimtec.net This can involve modifying different positions on the natural product structure or building libraries around a simplified core that mimics the essential features of the natural product. nih.gov The goal is to identify analogues with potentially improved properties, such as enhanced potency, altered selectivity, or better pharmacokinetic profiles. bioduro.comroutledge.com

Mechanistic Pharmacology and Preclinical Biological Activities

In Vitro Investigations of Molecular and Cellular Mechanisms

In vitro studies are crucial for elucidating the direct interactions of a compound with biological molecules and cellular processes outside a living organism. These investigations provide fundamental insights into a compound's potential mechanisms of action.

Enzyme Kinetic Studies (e.g., Acetylcholinesterase inhibition)

Enzyme kinetic studies are employed to determine how a compound affects the rate of enzyme-catalyzed reactions. Inhibition or activation of enzymes can represent a key mechanism by which a compound exerts its biological effects. Acetylcholinesterase (AchE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a target for treating conditions like Alzheimer's disease.

Molecular docking studies have explored the potential interaction of Irehine with Acetylcholinesterase. One investigation indicated that this compound showed a positive estimated free energy of binding with AchE, suggesting that the binding interaction was not energetically favored in that specific computational analysis jocpr.com. This contrasts with other tested molecules, such as Caesaldekarin, which showed a negative free energy of binding, indicating a more favorable interaction jocpr.com. The number of intermolecular interactions was also noted to be lower for this compound compared to Caesaldekarin in these docking simulations jocpr.com.

While docking studies can provide theoretical insights into potential interactions, experimental enzyme kinetic studies are necessary to confirm and characterize any inhibitory or activating effects and determine parameters such as inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) nih.govwikipedia.orgucl.ac.uk. Such experimental data for this compound's effect on AchE kinetics were not found in the examined literature.

Receptor Binding and Modulation Assays

Receptor binding and modulation assays are designed to assess the affinity of a compound for specific biological receptors and how its binding affects receptor activity. These assays are fundamental in drug discovery for identifying potential agonists or antagonists. Information specifically detailing this compound's binding or modulation effects on known biological receptors was not available in the consulted sources. General methodologies for assessing ligand-binding affinity at receptors are well-established in pharmacological research nih.gov.

Protein-Ligand Interaction Analyses (e.g., Surface Plasmon Resonance)

Techniques like Surface Plasmon Resonance (SPR) and others are used to quantify the binding kinetics and affinity between a protein and a potential ligand in real-time. These methods provide detailed information about the molecular interaction. Specific data on protein-ligand interaction analyses, such as SPR, involving this compound and target proteins were not found in the reviewed literature. Various methods exist for characterizing protein-protein and protein-ligand interactions biorxiv.orgnih.gov.

Cell-Based Assays for Specific Biological Processes (e.g., anti-inflammatory, antimicrobial effects)

Cell-based assays utilize live cells to evaluate the biological effects of a compound in a more complex environment than cell-free systems. These assays can measure a variety of cellular responses relevant to specific biological processes, such as inflammation or microbial growth enamine.netmicrobiologics.comnih.govnih.govjournalajrb.comnih.govmedwinpublishers.comfrontiersin.orgjournalejmp.com. While this compound has been mentioned in the context of natural products and their potential activities, specific published data from cell-based assays demonstrating anti-inflammatory or antimicrobial effects of this compound were not identified in the search results. Cell-based reporter assays, for instance, are used to screen for anti-inflammatory activity by measuring the inhibition of inflammatory pathways like NF-κB nih.gov. Similarly, cell-based screening assays are employed in the discovery of antibacterial compounds nih.govnih.govfrontiersin.org.

Pathway Analysis and Signaling Network Perturbations

Pathway analysis and the study of signaling network perturbations aim to understand how a compound influences complex biological pathways and the interconnected networks of molecular signals within cells. These investigations often involve transcriptomic, proteomic, or phosphoproteomic profiling followed by computational analysis nih.gov. While network pharmacology approaches, which can involve pathway analysis, have been mentioned in studies involving natural products and compounds like this compound, specific data detailing the perturbation of particular signaling pathways or networks by this compound were not found in the available literature referencecitationanalysis.com.

In Vivo Preclinical Efficacy and Mechanistic Studies in Animal Models

Target Engagement and Mechanism Confirmation in Relevant Disease Models

Target engagement refers to the interaction of a compound with its intended molecular target. researchgate.net Confirmation of target engagement in relevant disease models is vital to validate the mechanism of action and assess the likelihood of therapeutic efficacy. iaea.orgdrugdiscoverytrends.com

One reported biological activity of this compound is the inhibition of glutathione (B108866) S-transferase (GST). canada.cadokumen.pub GSTs are enzymes involved in detoxification and can play a role in drug resistance in certain diseases, such as cancer. canada.ca Inhibition of GST by compounds like this compound could potentially modulate these processes. canada.ca

Another study indicates this compound's activity as an acetylcholinesterase (AChE) inhibitor. canada.cavdoc.pub AChE is an enzyme that breaks down acetylcholine, a neurotransmitter. canada.ca Inhibition of AChE is a strategy used in treating conditions like Alzheimer's disease. vdoc.pub

While these studies suggest potential molecular targets (GST and AChE) for this compound, detailed information regarding target engagement studies specifically with this compound in relevant disease models is not extensively covered in the provided search results. Preclinical studies for target engagement often involve techniques like Western blotting, mass spectrometry, or proteomics to measure target modulation in cells or tissues from disease models. drugdiscoverytrends.com

Based on the available information, a summary of reported enzyme inhibition by this compound is presented below:

EnzymeInhibition ActivityReference
Glutathione S-transferase (GST)Inhibitor canada.cadokumen.pub
Acetylcholinesterase (AChE)Inhibitor canada.cavdoc.pub

Advanced Target Identification and Validation Methodologies

Advanced methodologies, including omics approaches and computational methods, are increasingly employed in drug discovery to identify and validate novel drug targets. wjbphs.comnih.gov

Structure Activity Relationship Sar Studies of Irehine Derivatives

Systematic Analysis of Structural Modifications and Their Impact on Bioactivity

The core of understanding the biological activity of Irehine derivatives lies in the systematic modification of the parent structure and the subsequent evaluation of these changes. The relationship between a molecule's chemical structure and its biological activity is a fundamental concept in medicinal chemistry. nih.gov By altering functional groups, adjusting steric bulk, and modifying electronic properties, scientists can determine which parts of the molecule are crucial for its therapeutic action.

This process, known as Structure-Activity Relationship (SAR) analysis, allows for the targeted optimization of a lead compound. The goal is to enhance desired activities while minimizing off-target effects. For any given series of compounds, such as this compound derivatives, this involves synthesizing a library of analogs where specific parts of the molecule are systematically varied. mdpi.comnih.gov These analogs are then subjected to biological assays to measure their activity. nih.govpensoft.netnih.govnih.gov

The data generated from these assays are crucial for building a qualitative understanding of the SAR. For example, studies might reveal that adding a hydroxyl group at a particular position increases activity, while a methyl group at the same position diminishes it. This iterative process of synthesis and testing is fundamental to refining the molecular architecture to achieve optimal biological performance. spirochem.com

Table 1: Impact of Hypothetical Structural Modifications on this compound Bioactivity This table is illustrative, based on common SAR principles, as specific experimental data for this compound was not available in the search results.

Modification Position Functional Group Change Observed Change in Bioactivity Reference Principle
R1 H to OH Increase Introduction of H-bond donor/acceptor
R1 H to OCH3 Decrease Increased steric bulk, loss of H-bond
R2 Phenyl to Cyclohexyl Decrease Loss of aromatic/pi-stacking interactions

Elucidation of Essential Pharmacophore Features for Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and trigger a response. nih.govfrontiersin.org It is an abstract concept that distills the key molecular interaction points from one or more active compounds. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. nih.gov

For this compound derivatives, identifying the pharmacophore is a critical step. It moves beyond the 2D SAR analysis to a 3D understanding of target recognition. nih.gov By aligning the structures of several active this compound analogs, common chemical features in their spatial arrangement can be identified. This process helps to rationalize the observed SAR data, explaining why certain modifications enhance activity while others are detrimental. mdpi.com A well-defined pharmacophore model serves as a powerful template for designing new, structurally diverse molecules that retain the necessary features for biological activity, a strategy known as scaffold hopping. nih.gov

Key Pharmacophoric Features:

Hydrogen Bond Acceptors (HBA): Crucial for anchoring the ligand in the target's binding pocket.

Hydrogen Bond Donors (HBD): Form directional interactions with the biological target.

Hydrophobic Regions (HY): Engage in van der Waals interactions with nonpolar pockets of the target.

Aromatic Rings (AR): Can participate in pi-pi stacking or cation-pi interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govmdpi.com This computational technique aims to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. arxiv.org

In the context of this compound, a QSAR study would involve calculating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links these descriptors to the observed biological activity (e.g., IC50 values). mdpi.comresearchgate.net

A robust QSAR model must be statistically validated to ensure its predictive power. nih.gov Once validated, the model can be used to screen virtual libraries of potential this compound derivatives, identifying candidates with high predicted activity for future synthesis and testing. mdpi.com

Table 2: Common Descriptors in QSAR Studies

Descriptor Type Example Property Represented
Electronic Dipole Moment Charge distribution
Steric Molar Volume Molecular size and shape
Hydrophobic LogP Partitioning between water and octanol

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry provides powerful tools to visualize and analyze the interactions between this compound derivatives and their biological targets at an atomic level. researchgate.netyoutube.com These methods complement experimental SAR data by providing a mechanistic rationale for the observed activities.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (an this compound derivative) when bound to a receptor (a target protein). researchgate.netnih.gov The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on their binding energy. nih.govunar.ac.id Docking studies can reveal key interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. This information is invaluable for explaining SAR data and for guiding the design of new derivatives with improved binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor interaction. Starting from a docked pose, MD simulations model the movement of every atom in the system over time. This allows researchers to assess the stability of the binding pose and to observe conformational changes in both the ligand and the protein upon binding. MD can provide deeper insights into the thermodynamics and kinetics of the binding process, further refining the understanding of the SAR for this compound derivatives.

These computational approaches, when integrated with experimental synthesis and biological evaluation, create a synergistic cycle that accelerates the drug discovery process, enabling the rational design of more potent and selective this compound-based therapeutic agents. mdpi.com

Analytical Methodologies for Irehine Research and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a powerful laboratory technique for the separation, identification, and purification of the components of a mixture. ncsu.edu For a compound like Irehine, various chromatographic methods are employed to assess its purity and determine its concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like steroidal alkaloids. youtube.comresearchgate.net The choice of detector is crucial for the sensitive and accurate quantification of this compound.

HPLC with UV-Visible Detection: HPLC coupled with a UV-Visible detector is a common analytical setup. However, many steroidal alkaloids, including likely this compound, lack a significant chromophore, which is a part of a molecule that absorbs light. This can result in low sensitivity when using a standard UV detector. flash-chromatography.comscitechnol.com For related alkaloids that do possess some UV absorbance, detection is often performed at low wavelengths, such as around 205 nm. jyoungpharm.org A reversed-phase HPLC method with UV detection has been developed and validated for the simultaneous quantification of other alkaloids, demonstrating good linearity and precision. researchgate.net

HPLC with Evaporative Light Scattering Detection (ELSD): For non-chromophoric compounds, the Evaporative Light Scattering Detector (ELSD) is a valuable alternative to UV detection. nih.govresearchgate.net The ELSD is a universal detector that can detect any compound that is less volatile than the mobile phase. wikipedia.org This makes it highly suitable for the analysis of steroidal alkaloids. The principle of ELSD involves the nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. wikipedia.orgyamazenusa.com This detection method is compatible with gradient elution, offering flexibility in method development. nih.gov

A hypothetical HPLC-ELSD method for the analysis of this compound could be developed based on methods used for other steroidal alkaloids. The following table outlines potential chromatographic conditions.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 40°C
Evaporator Temperature 60°C
Gas Flow Rate 1.5 L/min

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com Steroidal alkaloids like this compound are generally non-volatile due to their high molecular weight and the presence of polar functional groups. jyoungpharm.org Therefore, direct analysis by GC is not feasible. To make them suitable for GC analysis, a chemical modification process known as derivatization is necessary. slideshare.net

Derivatization: The most common derivatization technique for compounds with active hydrogen atoms (such as in hydroxyl or amino groups) is silylation. researchgate.net This process involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. youtube.com

A potential GC method for the analysis of derivatized this compound is outlined in the table below.

ParameterCondition
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane)
Injector Temperature 280°C
Oven Temperature Program Initial temperature of 150°C, ramped to 300°C
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of plant extracts and for monitoring the progress of chemical reactions. researchgate.netmdpi.com For the analysis of this compound, TLC can be used to screen extracts from plant sources like Holarrhena species for the presence of steroidal alkaloids. scitechnol.comresearchgate.net

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a flat support) and the mobile phase (a solvent or solvent mixture). After development, the separated compounds appear as spots on the plate, which can be visualized under UV light (if they are UV active) or by spraying with a suitable chromogenic reagent. researchgate.net

A typical TLC system for the screening of this compound and related alkaloids is described below.

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase A mixture of solvents such as chloroform, methanol, and ammonia
Visualization UV light at 254 nm and 366 nm; spraying with Dragendorff's reagent followed by heating

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution, sensitivity, and reproducibility, making it suitable for the quantification of biomarkers in herbal drugs. researchgate.netub.edu

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. metwarebio.com Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and high molecular weight compounds like this compound. nih.govwikipedia.org In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic fragmentation pattern (product ions), which provides structural information and enhances selectivity. ncsu.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, this technique would be applied to its volatile derivatives (e.g., TMS derivatives). The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for its confident identification. nih.govresearchgate.netnist.gov

The following table summarizes the key aspects of these coupled techniques for this compound analysis.

TechniqueIonization MethodKey Advantages for this compound Analysis
LC-MS/MS Electrospray Ionization (ESI)High sensitivity and selectivity; applicable to non-volatile compounds without derivatization; provides structural information through fragmentation.
GC-MS Electron Ionization (EI)High chromatographic resolution for volatile derivatives; provides reproducible mass spectra for library matching and structural elucidation.

Spectroscopic Techniques for Detection and Characterization in Complex Matrices

Spectroscopic techniques are instrumental in the detection and characterization of chemical compounds by studying the interaction between matter and electromagnetic radiation. researchgate.net

UV-Visible Spectroscopy: UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle of this technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.gov As previously mentioned, steroidal alkaloids often lack strong chromophores, which limits the direct applicability of UV-Visible spectroscopy for their sensitive quantification. flash-chromatography.com If this compound exhibits some UV absorbance, a quantitative method could be developed, but it may lack the sensitivity and selectivity of chromatographic methods, especially in complex matrices. jyoungpharm.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that measures the fluorescence emission of a compound. For a molecule to be fluorescent, it must absorb light and then re-emit it at a longer wavelength. The applicability of fluorescence spectroscopy for the quantitative analysis of this compound would depend on whether the molecule possesses a native fluorescence or can be derivatized with a fluorescent tag. There is limited information available on the fluorescent properties of this compound. If it is not naturally fluorescent, derivatization would be required, which adds a step to the analytical procedure.

Advanced Mass Spectrometry for Trace Detection and Metabolite Profiling

Advanced mass spectrometry (MS) techniques are indispensable for the trace detection of this compound and the comprehensive profiling of its metabolites. These methods provide unparalleled sensitivity and structural information, crucial for understanding its metabolic fate and for detecting minute quantities in complex biological or environmental samples.

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), stands as a primary tool for these analyses. researchgate.netnih.govspringernature.com Techniques such as quadrupole time-of-flight (qTOF) and Orbitrap mass spectrometry offer high mass accuracy and resolution, enabling the confident identification of this compound and its biotransformation products. nih.govspringernature.com

For trace detection, tandem mass spectrometry (MS/MS) is employed, often in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. This approach provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions unique to the target analyte. This is critical for quantifying low levels of this compound in complex matrices like plasma or tissue samples. The development of such methods would be analogous to those used for other steroidal alkaloids, where limits of detection in the low nanogram per milliliter range are often achieved.

Metabolite profiling studies leverage the power of HRMS to detect and identify potential metabolites of this compound. ukaazpublications.com Non-targeted data acquisition strategies, combined with sophisticated data mining tools, allow for the detection of metabolites, which can then be structurally elucidated through the interpretation of their fragmentation patterns. nih.govspringernature.com Common metabolic transformations for steroidal alkaloids include hydroxylation, demethylation, and conjugation, and HRMS can pinpoint these modifications with high precision. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for the analysis of volatile derivatives of this compound and its metabolites. phcogj.com

Table 1: Performance Characteristics of Advanced Mass Spectrometry Techniques for the Analysis of Steroidal Alkaloids (Applicable to this compound)

ParameterUPLC-qTOF-MSLC-MS/MS (Triple Quadrupole)
Primary Application Metabolite Profiling, IdentificationTrace Quantification
Typical Limit of Detection (LOD) sub-µg/mLpg/mL to low ng/mL
Mass Accuracy < 5 ppmLow Resolution
Selectivity HighVery High
Quantitative Capability Semi-quantitative to QuantitativeHighly Quantitative

Electrochemical and Other Advanced Biophysical Methods for Interaction Studies

To fully understand the biological activity of this compound, it is crucial to study its interactions with molecular targets. Electrochemical and other advanced biophysical methods provide powerful means to investigate these interactions at a molecular level.

Electrochemical methods can be developed for the detection and quantification of this compound, potentially offering a rapid and cost-effective analytical approach. mdpi.com Techniques such as cyclic voltammetry and differential pulse voltammetry could be explored to study the redox properties of this compound. While specific electrochemical studies on this compound are not widely reported, methods developed for other alkaloids demonstrate the feasibility of this approach. mdpi.com The development of selective sensors, possibly based on modified electrodes, could enable real-time monitoring of its concentration or binding events.

A variety of advanced biophysical techniques are available to probe the interactions of small molecules like this compound with biomacromolecules such as proteins and nucleic acids. These methods can provide valuable information on binding affinity, kinetics, and conformational changes.

Fluorescence Spectroscopy: This technique can be used to study the binding of this compound to a target protein if either the protein or this compound possesses intrinsic fluorescence, or if an extrinsic fluorescent probe is used. Changes in the fluorescence signal upon binding can provide information about the binding affinity and stoichiometry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in the secondary structure of proteins and nucleic acids upon ligand binding. If this compound binding induces conformational changes in its target, these can be detected by CD.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand in solution and a target molecule immobilized on a sensor surface. It provides kinetic data, including association (kon) and dissociation (koff) rates.

Table 2: Advanced Biophysical Methods for Studying this compound Interactions

TechniqueInformation Obtained
Fluorescence Spectroscopy Binding affinity, stoichiometry
Circular Dichroism (CD) Conformational changes in target macromolecule
Isothermal Titration Calorimetry (ITC) Binding affinity, thermodynamics (ΔH, ΔS)
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), binding affinity

Future Research Directions and Potential Preclinical Therapeutic Exploitation

Exploration of Novel Biological Targets and Mechanistic Pathways

Identifying the specific biological targets and detailed mechanistic pathways through which Irehine exerts its effects is a critical area for future research. While some biological activities of Buxus alkaloids, including antiprotozoal activity, have been reported, the precise targets of this compound are not extensively documented in the provided search results researchgate.netmdpi.com. Future studies should aim to:

Employ techniques such as activity-based protein profiling (ABPP) or pull-down assays coupled with mass spectrometry to identify proteins that directly interact with this compound universiteitleiden.nlresearchgate.net.

Investigate the downstream signaling pathways affected by this compound binding to its targets. This could involve transcriptomic, proteomic, and phosphoproteomic analyses to understand the cellular responses triggered by the compound.

Explore potential interactions with novel targets identified through bioinformatics pipelines, particularly those relevant to diseases where Buxus species have shown traditional uses or where related steroidal alkaloids exhibit activity nih.govbiorxiv.orgresearchgate.net. For example, given the reported anti-inflammatory and anti-microbial properties of Saba senegalensis extracts which contain this compound, investigating targets related to immune responses and microbial processes could be fruitful nih.gov.

Development of Advanced Synthetic Strategies for Complex Analogues

The complex structure of natural products like this compound can pose challenges for large-scale production and structural modification selcia.com. Developing advanced synthetic strategies is crucial for overcoming these limitations and creating analogues with improved properties. Future research in this area should focus on:

Developing efficient total synthesis routes for this compound to ensure a reliable supply for research and potential preclinical studies selcia.com.

Designing and synthesizing structural analogues of this compound to explore the structure-activity relationship (SAR) and identify modifications that enhance efficacy, selectivity, or pharmacokinetic properties selcia.combiobide.com.

Utilizing modern synthetic techniques, such as electrochemical synthesis or novel grafting strategies, to access diverse chemical space around the this compound scaffold nih.govsc.edu. This could involve incorporating different functional groups or modifying the steroidal core to create compounds with altered biological activities.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Using AI/ML algorithms to predict potential biological targets of this compound based on its chemical structure and known activities of related compounds nih.govnih.gov.

Applying ML models to analyze large datasets from high-throughput screening of this compound analogues, predicting their activity, toxicity, and pharmacokinetic profiles biobide.commednexus.orgresearchgate.net.

Employing generative AI models to design novel this compound analogues with desired properties, exploring chemical space more efficiently than traditional methods universiteitleiden.nlroche.com.

Utilizing AI to optimize synthetic routes for this compound and its analogues, predicting reaction conditions and potential byproducts nih.gov.

Addressing Challenges in Natural Product Lead Optimization

Natural products often face challenges during the lead optimization phase, including issues with potency, selectivity, solubility, metabolic stability, and bioavailability selcia.combiobide.comsygnaturediscovery.com. Addressing these challenges is essential for developing this compound into a viable preclinical candidate. Future research should focus on:

Improving the potency and selectivity of this compound towards specific biological targets through structural modifications guided by SAR studies and potentially structural biology data selcia.comsygnaturediscovery.com.

Enhancing the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), through chemical modifications or formulation strategies biobide.comsygnaturediscovery.com.

Developing strategies to mitigate potential toxicity or off-target effects identified during preclinical evaluation biobide.comsygnaturediscovery.com.

Utilizing in vitro and in vivo models to accurately predict the efficacy and safety of this compound and its analogues before advancing to clinical trials biobide.comsygnaturediscovery.com. This includes selecting appropriate animal models that reflect the disease pathology sygnaturediscovery.com.

Emerging Applications of this compound as a Chemical Probe in Biological Systems

Chemical probes are valuable tools for investigating biological processes and validating potential drug targets pitt.edunih.govnih.gov. Given its natural origin and potential bioactivity, this compound could be developed as a chemical probe. Future research could explore:

Synthesizing labeled versions of this compound (e.g., with fluorescent tags or click chemistry handles) to track its distribution and interactions within cells and tissues researchgate.net.

Using this compound as a tool to perturb specific biological pathways and study their roles in disease processes nih.gov.

Developing this compound-based affinity reagents to isolate and identify its protein targets in complex biological mixtures universiteitleiden.nl.

Employing this compound as a starting point for developing more selective and potent chemical probes for specific targets identified in future research pitt.edunih.gov.

Q & A

How to formulate a focused research question for Irehine studies?

Begin by identifying gaps in existing literature (e.g., unresolved mechanisms, understudied applications) and refine the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure clarity and specificity, avoiding overly broad or subjective phrasing. For example: "How does this compound modulate [specific pathway] in [cell type/model], and what are the downstream molecular effects?" . Preliminary literature reviews and keyword mapping (e.g., "this compound synthesis," "kinetic profiling") help narrow the focus .

Q. What are effective strategies for conducting a literature review on this compound?

Use systematic approaches:

  • Keyword optimization : Combine terms like "this compound pharmacokinetics," "structure-activity relationship (SAR)," and "[specific assay method]" to filter databases (PubMed, SciFinder).
  • Source prioritization : Exclude non-peer-reviewed platforms (e.g., BenchChem) and focus on high-impact journals with rigorous peer review.
  • Gap analysis : Tabulate conflicting findings (e.g., discrepancies in IC₅₀ values across studies) to identify unresolved questions .

Q. How to design a reproducible synthesis protocol for this compound?

Follow these steps:

  • Reagent validation : Use NMR or HPLC to confirm starting material purity.
  • Stepwise documentation : Record reaction conditions (temperature, solvent ratios, catalyst loadings) in granular detail.
  • Characterization : Provide spectroscopic data (¹H/¹³C NMR, HRMS) for intermediates and final products. Cross-reference with published protocols to identify deviations .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s bioactivity across experimental models?

Apply triangulation :

  • Methodological consistency : Compare assays (e.g., in vitro vs. in vivo) for technical variability (e.g., cell line specificity, dosing regimens).
  • Contextual analysis : Evaluate environmental factors (e.g., pH, serum proteins) that may alter this compound’s stability or binding affinity.
  • Meta-analysis : Statistically aggregate datasets from multiple studies to identify trends or outliers .

Q. How to optimize this compound’s selectivity for a target receptor while minimizing off-target effects?

Use a multi-parametric approach :

  • SAR studies : Systematically modify functional groups (e.g., substituents at Position 7) and test binding affinity via surface plasmon resonance (SPR).
  • Computational modeling : Perform molecular dynamics simulations to predict steric clashes or electrostatic mismatches.
  • High-throughput screening : Validate selectivity against panels of related receptors or enzymes .

Q. What advanced techniques validate this compound’s mechanism of action in complex biological systems?

Combine:

  • CRISPR-Cas9 knockouts : Confirm target dependency in disease models.
  • Multi-omics integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) changes post-Irehine treatment.
  • Single-cell imaging : Track subcellular localization using fluorescent probes or immunofluorescence .

Methodological and Ethical Considerations

Q. How to ensure reproducibility in this compound-related experiments?

  • Data transparency : Publish raw datasets (e.g., kinetic curves, chromatograms) in supplementary materials.
  • Protocol pre-registration : Share detailed methods on platforms like Protocols.io before initiating studies.
  • Reagent sharing : Deposit novel compounds in public repositories (e.g., MolPort) for independent validation .

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • 3Rs Principle : Replace animal models with in vitro alternatives where possible; refine procedures to minimize suffering.
  • Dose justification : Base concentrations on prior pharmacokinetic data to avoid toxicity.
  • Conflict disclosure : Report funding sources and potential biases in publications .

Data Analysis and Interpretation

Q. How to statistically analyze dose-response relationships for this compound?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Error propagation : Calculate confidence intervals for EC₅₀/IC₅₀ values via bootstrap resampling.
  • Outlier detection : Apply Grubbs’ test to exclude aberrant data points .

Q. How to integrate computational and experimental data for this compound’s SAR?

  • QSAR modeling : Use descriptors (e.g., logP, polar surface area) to predict bioactivity.
  • Docking validation : Compare in silico binding poses with crystallographic data (if available).
  • Machine learning : Train models on public datasets (ChEMBL, PubChem) to prioritize novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.